1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]-
Description
1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzimidazole core with various functional groups, making it a versatile molecule for scientific research and industrial applications.
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[1-[2-(4-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
InChI |
InChI=1S/C19H22N2O3/c1-3-18(22)19-20-16-6-4-5-7-17(16)21(19)12-13-24-15-10-8-14(23-2)9-11-15/h4-11,18,22H,3,12-13H2,1-2H3 |
InChI Key |
INMAMBRVGIUGKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- typically involves multi-step organic reactions. One common method is the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization to introduce the methanol, ethyl, and methoxyphenoxy groups. The reaction conditions often include the use of solvents like ethanol or methanol, catalysts such as acids or bases, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and minimize waste .
Chemical Reactions Analysis
Types of Reactions
1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can introduce new functional groups at specific positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols or amines .
Scientific Research Applications
1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It may serve as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole: A simpler benzimidazole derivative with similar biological activities.
2-Phenylbenzimidazole: Known for its use in sunscreen formulations due to its UV-absorbing properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12, essential for various metabolic processes.
Uniqueness
1H-1,3-Benzimidazole-2-methanol, alpha-ethyl-1-[2-(4-methoxyphenoxy)ethyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methanol, ethyl, and methoxyphenoxy groups enhance its solubility, stability, and potential for diverse applications compared to simpler benzimidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
